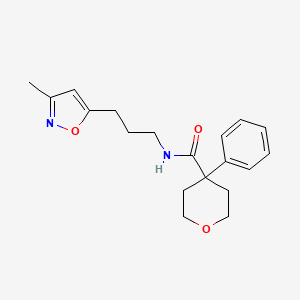
N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of isoxazole derivatives, including 3-methylisoxazole-5-carboxamides, has been extensively studied, showcasing a variety of synthetic routes and applications in creating compounds with potential biological activities. Martins et al. (2002) report a one-pot synthesis approach for 3-methylisoxazole-5-carboxamides, highlighting the methodological advancements in synthesizing isoxazole derivatives, which could be analogous to the synthesis of the compound (Martins et al., 2002).
Biological Evaluation and Anticancer Activity
The exploration of pyrazole and pyrazolopyrimidine derivatives as anticancer agents has been a significant area of interest. Rahmouni et al. (2016) synthesized and evaluated a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This demonstrates the applicability of structurally related compounds in medicinal chemistry, particularly in designing new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
The development of compounds with antimicrobial and antifungal properties is another crucial application. Du et al. (2015) synthesized a series of pyrazole derivatives, demonstrating their activity against phytopathogenic fungi. This research suggests the potential agricultural applications of compounds structurally related to N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, indicating their utility in developing new fungicides or bactericides (Du et al., 2015).
Material Science and Chemical Synthesis
In material science and organic synthesis, the development of novel methodologies for constructing complex molecules is vital. Zhu et al. (2011) described an efficient strategy for the synthesis of dihydropyrazole, which could be relevant for synthesizing the compound and its derivatives. These methodologies not only enhance our understanding of chemical reactions but also open new avenues for the synthesis of complex organic molecules with potential applications across various scientific fields (Zhu et al., 2011).
Mechanism of Action
Target of Action
The compound, also known as N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, primarily targets human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes .
Mode of Action
The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with its target by inhibiting the enzyme, which can have a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-15-14-17(24-21-15)8-5-11-20-18(22)19(9-12-23-13-10-19)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDTSMZYVYGKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
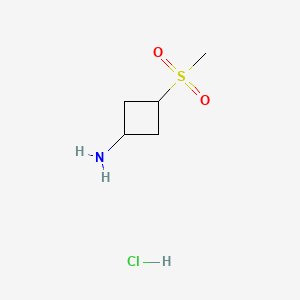
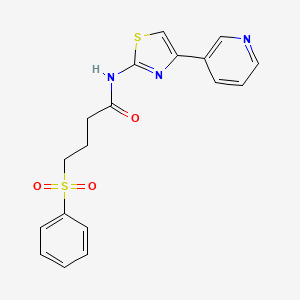
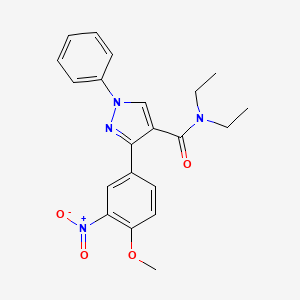
![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

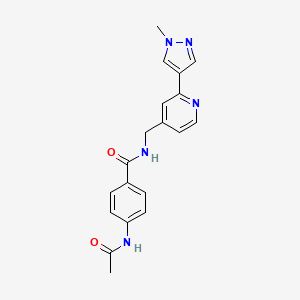
![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)
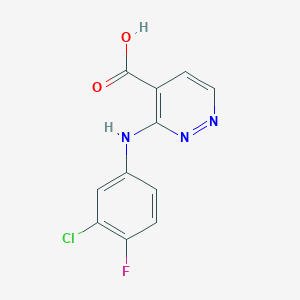
![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

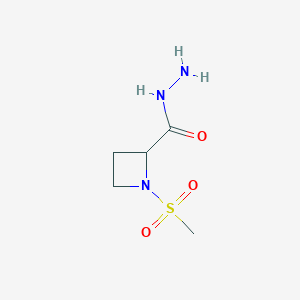
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)
